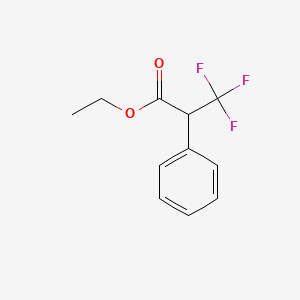

Ethyl 3,3,3-trifluoro-2-phenylpropanoate

Description

Properties

Molecular Formula |

C11H11F3O2 |

|---|---|

Molecular Weight |

232.20 g/mol |

IUPAC Name |

ethyl 3,3,3-trifluoro-2-phenylpropanoate |

InChI |

InChI=1S/C11H11F3O2/c1-2-16-10(15)9(11(12,13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

OHIFNJXUDQUIBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 3,3,3-Trifluoro-2-methylpropanoate

- Molecular Formula : C₆H₉F₃O₂

- MW : 170.13 g/mol

- Substituents : Methyl (-CH₃) at the β-carbon instead of phenyl.

- Properties : Reduced steric hindrance compared to the phenyl analog, leading to higher volatility (storage at 4°C recommended) .

- Applications : Intermediate in agrochemical synthesis due to its simpler structure and lower production cost .

Ethyl 3,3,3-Trifluoropropanoate

- Molecular Formula : C₅H₇F₃O₂

- MW : 156.10 g/mol

- Substituents : Lacks both phenyl and methyl groups; only the trifluoromethyl group is present.

- Properties : High volatility (similarity score 0.70 to the target compound) limits its use in high-temperature applications .

- Applications : Primarily employed as a solvent or fluorinated building block in organic synthesis .

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate

- Molecular Formula : C₁₁H₁₁FO₃

- MW : 210.20 g/mol

- Substituents : Fluorine at the α-carbon and a ketone (3-oxo) group instead of trifluoromethyl.

- Properties : The electron-withdrawing fluorine and ketone enhance reactivity in nucleophilic additions, but reduced stability under basic conditions .

- Applications : Key intermediate in synthesizing fluorinated aromatics for drug discovery .

Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

- Molecular Formula: C₁₄H₁₃ClFNO₃

- MW : 297.71 g/mol

- Substituents : Chloro- and fluoro-substituted phenyl ring with an isoxazole heterocycle.

- Properties : Increased polarity due to the heterocycle and halogen substituents improves water solubility but complicates purification .

- Applications : Explored in antimicrobial and anti-inflammatory agent development .

Physicochemical Properties and Reactivity

Q & A

Q. What are the standard synthetic methodologies for Ethyl 3,3,3-trifluoro-2-phenylpropanoate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, trifluoromethylation of α-keto esters or condensation of trifluoromethyl-containing precursors with phenylacetyl derivatives. A modified procedure using sodium hypochlorite in acetonitrile at 20°C has been reported for similar trifluorinated esters, yielding 69% after optimized reaction times and purification via column chromatography . Key challenges include controlling steric hindrance from the phenyl group and ensuring regioselectivity.

Q. How is the compound characterized after synthesis?

Characterization involves:

- NMR Spectroscopy : , , and NMR to confirm the trifluoromethyl group and phenyl substituents. NMR is critical for identifying coupling patterns and verifying purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., CHFO).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for precise structural determination, especially for resolving steric effects from the phenyl group .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Low yields often arise from incomplete trifluoromethylation or side reactions. Strategies include:

- Catalyst Optimization : Using strong bases like DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency, as demonstrated in diazo compound syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., MeCN) improve reagent solubility and stabilize intermediates.

- Purification Techniques : Gradient column chromatography with EtO/pentane mixtures effectively isolates the target compound from byproducts .

Q. What analytical challenges arise from the compound’s stereoelectronic properties?

The trifluoromethyl and phenyl groups introduce significant steric and electronic effects:

- Stereochemical Analysis : X-ray crystallography (via SHELXL) is essential for resolving conformational isomers, as the phenyl group may adopt axial or equatorial positions depending on the solvent .

- Fluorine Coupling in NMR : - coupling in NMR spectra can complicate signal assignment. Decoupling experiments or 2D NMR (e.g., HSQC) are recommended to resolve overlapping peaks .

Q. How can researchers resolve discrepancies in reported stability data for this compound?

Stability variations may stem from impurities or storage conditions. Methodological approaches include:

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity, then monitor degradation via HPLC or GC-MS.

- Controlled Storage : Store under inert gas (argon) at –20°C to minimize hydrolysis of the ester group, as suggested for structurally similar trifluorinated esters .

Key Research Findings

- Stereoelectronic Effects : The phenyl group enhances electron-withdrawing effects, stabilizing the trifluoromethyl moiety in nucleophilic reactions .

- Applications : Used as a precursor in fluorinated drug candidates and asymmetric catalysis, leveraging its chiral center and fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.